4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate
Overview
Description
4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate is a chemical compound with the molecular formula C16H11F2NO2 and a molecular weight of 287.26 g/mol . This compound is known for its unique structural features, which include a cyano group, two fluorine atoms, and an ethyl benzoate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4-ethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 4-Cyano-3,5-difluorophenol and 4-ethylbenzoic acid.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate involves its interaction with specific molecular targets. The cyano group and fluorine atoms can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate: Similar structure but with a butyl group instead of an ethyl group.
4-Cyano-3,5-difluorophenyl 4-pentyl-benzoate: Contains a pentyl group instead of an ethyl group.
Uniqueness
4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-ethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c1-2-10-3-5-11(6-4-10)16(20)21-12-7-14(17)13(9-19)15(18)8-12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNXVAEDMBNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633564 | |
Record name | 4-Cyano-3,5-difluorophenyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337367-01-8 | |
Record name | 4-Cyano-3,5-difluorophenyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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